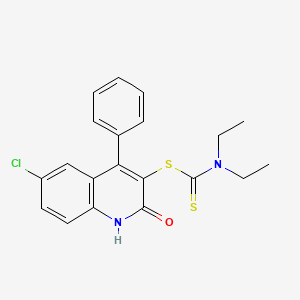![molecular formula C15H22N2O4 B11591716 Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B11591716.png)
Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phenylcarbamoyl group and a propylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE typically involves the reaction of 2-methylpropylamine with 3-(phenylcarbamoyloxy)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of 2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and automated systems are employed to ensure consistent quality and scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and distillation, are crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The detailed mechanism may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide
- 2-Methylpropyl N-[3-(aminomethyl)phenyl]carbamate
- 3-Morpholinopropyl phenyl carbamate
Uniqueness
Compared to similar compounds, 2-METHYLPROPYL N-{3-[(PHENYLCARBAMOYL)OXY]PROPYL}CARBAMATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its phenylcarbamoyl group and propylcarbamate moiety contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-(2-methylpropoxycarbonylamino)propyl N-phenylcarbamate |
InChI |
InChI=1S/C15H22N2O4/c1-12(2)11-21-14(18)16-9-6-10-20-15(19)17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
HCVPESVJTSRSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCCCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11591636.png)

![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11591644.png)
![methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591646.png)
![1-(3,4-Dimethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591651.png)
![6-(2-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11591660.png)
![2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11591671.png)
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11591673.png)
![2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}quinoline](/img/structure/B11591687.png)
![(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide](/img/structure/B11591690.png)
![ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591699.png)
![5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B11591705.png)
![7-cyclohexyl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11591712.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11591714.png)
